molecular formula C14H10N4O4 B3113224 2,5-Di(1H-imidazol-1-yl)terephthalic acid CAS No. 1942879-46-0

2,5-Di(1H-imidazol-1-yl)terephthalic acid

Cat. No.: B3113224
CAS No.: 1942879-46-0
M. Wt: 298.25 g/mol
InChI Key: VJXCLSZDBWNUJU-UHFFFAOYSA-N
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Description

2,5-Di(1H-imidazol-1-yl)terephthalic acid, often abbreviated as H₂DTA, is a rigid organic linker molecule characterized by a central terephthalic acid core functionalized at the 2 and 5 positions with imidazole (B134444) rings. rsc.org Its molecular formula is C₁₄H₁₀N₄O₄, and it has a molecular weight of 298.25 g/mol . This specific arrangement of functional groups—two carboxylic acid moieties and two imidazole groups—renders it a versatile building block for the synthesis of advanced porous materials. The carboxylate groups provide strong coordination sites for metal ions, a common feature in the construction of robust MOFs, while the imidazole rings introduce additional coordination possibilities and functional characteristics. cd-bioparticles.net

The deliberate incorporation of nitrogen atoms into dicarboxylic acid linkers is a strategic design choice aimed at enhancing the functional properties of the resulting coordination polymers. Nitrogen-rich linkers, such as H₂DTA, offer several distinct advantages:

Enhanced Gas Adsorption: The nitrogen atoms, particularly those in heterocyclic rings, can act as Lewis basic sites. These sites create favorable interactions with specific gas molecules, such as carbon dioxide (CO₂), which has a significant quadrupole moment. This can lead to MOFs with higher uptake capacities and greater selectivity for CO₂ separation from gas mixtures.

Active Sites for Catalysis: The uncoordinated nitrogen atoms on the ligand can serve as active catalytic centers or as anchoring points for post-synthetic modification, where catalytic species can be grafted onto the framework.

Tunable Electronic Properties: The presence of nitrogen-containing heterocycles influences the electronic environment of the framework, which can be crucial for applications in sensing, where changes in luminescence or electronic signals are monitored.

Structural Versatility: Nitrogen-rich linkers can offer multiple coordination sites, leading to the formation of novel network topologies and framework structures that might not be accessible with simpler dicarboxylic acids.

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms and is a recurring motif in biological systems, most notably in the amino acid histidine. Its inclusion in synthetic ligands like H₂DTA is highly significant for several reasons:

Versatile Coordination: The imidazole group possesses two nitrogen atoms, one of which (the imine-like nitrogen) readily coordinates with metal ions, acting as an excellent N-donor. This allows for the creation of stable, multidimensional coordination networks.

Structural Directionality: The defined geometry of the imidazole ring and its mode of attachment to the terephthalic backbone provide directional control during the self-assembly process, influencing the final architecture of the MOF.

Proton Conductivity: The nitrogen atoms in the imidazole ring can participate in hydrogen bonding networks, which can facilitate the transport of protons through the framework, making such materials candidates for applications in proton exchange membranes.

Luminescence and Sensing: The imidazole moiety can contribute to the ligand's own photoluminescence or sensitize the emission of metal ions (particularly lanthanides) within the framework. The uncoordinated nitrogen atoms can also act as binding sites for analytes, leading to changes in the luminescent signal and forming the basis for chemical sensors.

Research utilizing this compound has primarily focused on its application in creating functional MOFs for sensing and energy storage, leveraging the unique combination of its carboxylate and imidazole functionalities.

Luminescent Sensing: A prominent research trajectory involves the synthesis of luminescent MOFs (LMOFs) for the detection of specific analytes. By combining H₂DTA with different metal ions, researchers have developed highly sensitive and selective chemical sensors.

Detection of Metal Ions: Two hydrostable MOFs, Zn-DTA and Cd-DTA, have been synthesized and demonstrated to be highly efficient fluorescent sensors for the detection of iron(III) (Fe³⁺) ions in aqueous solutions. rsc.org The frameworks exhibit excellent stability in water and show a significant quenching of their fluorescence in the presence of Fe³⁺, allowing for its sensitive detection. rsc.org

Bifunctional Sensing: The ligand has also been used to construct lanthanide-based MOFs. For example, Eu-DTA and Tb-DTA have been successfully synthesized and shown to act as bifunctional sensors, capable of sensitively detecting both Fe³⁺ ions and nitrobenzene, a common pollutant. rsc.orgekb.eg The rich uncoordinated nitrogen and oxygen atoms in these frameworks act as Lewis basic sites that are key to their sensing capabilities. rsc.org

Performance of H₂DTA-Based MOFs as Luminescent Sensors for Fe³⁺
MOF NameMetal IonStern-Volmer Constant (Ksv) for Fe³⁺ (M-1)Limit of Detection (LOD) for Fe³⁺ (μM)Reference
Zn-DTAZn(II)84000.82 rsc.org
Cd-DTACd(II)64201.07 rsc.org

Energy Storage: Another significant area of investigation is the use of H₂DTA-based MOFs as electrode materials for supercapacitors. The porous nature and redox-active components of these materials make them attractive for electrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-di(imidazol-1-yl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXCLSZDBWNUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2,5 Di 1h Imidazol 1 Yl Terephthalic Acid

Established Synthetic Pathways for 2,5-Di(1H-imidazol-1-yl)terephthalic Acid

The primary synthetic routes for this compound involve creating imidazole (B134444) rings on a terephthalic acid scaffold. These methods are designed to achieve functionalization at the 2- and 5-positions of the benzene (B151609) ring.

Direct condensation reactions represent a fundamental approach to forming imidazole-substituted aromatic compounds. In the context of H₂DITA, this would conceptually involve the reaction of a suitably modified terephthalic acid derivative with imidazole. The synthesis of various heterocyclic compounds through the condensation of terephthalic acid with different nitrogen-containing nucleophiles is a well-established strategy in organic chemistry. researchgate.netcu.edu.eg For instance, terephthaloyl chloride, derived from terephthalic acid, is often reacted with amines to form polyamides, demonstrating the reactivity of terephthalate (B1205515) derivatives in condensation reactions. cu.edu.eg While direct condensation with imidazole itself is one possible pathway, multistep sequences are often more effective for achieving the desired substitution pattern.

A widely recognized and adaptable method for synthesizing substituted imidazoles is the Debus-Radziszewski synthesis. wikipedia.orghandwiki.org This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. handwiki.orgmdpi.comscribd.com This classic method has been modified to produce a wide array of imidazole derivatives. mdpi.comnih.gov

For the synthesis of this compound, the strategy involves starting with a terephthalic acid derivative that contains the necessary precursor functionalities. The synthesis typically involves the reaction of terephthalic acid with imidazole under specific conditions, and one common method cited is the Debus-Radziszewski synthesis. This implies a process where a derivative of terephthalic acid acts as the backbone onto which the imidazole rings are constructed. The reaction proceeds through the condensation of components like glyoxal, formaldehyde, and ammonia, often in the presence of an acid catalyst.

Optimization Strategies for Reaction Conditions

To maximize yield and purity, careful control of reaction parameters is essential. Key variables include temperature, reaction duration, and the use of catalysts.

The synthesis of imidazole derivatives and related coordination polymers often requires precise temperature and time management. For example, hydrothermal methods used to create coordination polymers with this ligand are typically conducted at temperatures between 120–140°C for 72 hours. While this pertains to the polymer formation, it indicates the thermal stability of the ligand and the conditions under which it is handled. In other imidazole syntheses, conventional heating under reflux can take several hours, whereas microwave-assisted synthesis can dramatically reduce reaction times to mere minutes, for example, from 1-2 hours to around 5-7 minutes. orientjchem.org The optimization of these parameters is critical to avoid side reactions and decomposition of products. mdpi.com

Table 1: Comparison of Conventional vs. Microwave Synthesis for Imidazole Derivatives

Parameter Conventional Heating Microwave Irradiation
Reaction Time 1-6 hours 5-11 minutes
Heating Method Reflux in solvent (e.g., ethanoic acid) Direct internal heating of reactants
Efficiency Lower Significantly higher, improved reaction rates
Environmental Impact Higher solvent usage, longer energy consumption Greener approach, less solvent and energy

This table provides a generalized comparison based on data for similar imidazole syntheses. orientjchem.org

Acid catalysts play a pivotal role in facilitating the condensation reactions inherent in imidazole synthesis. Various catalysts are employed to enhance reaction rates and improve yields. The Debus-Radziszewski reaction often uses an acid catalyst to promote the condensation steps. Studies on the synthesis of tri- and tetra-substituted imidazoles have explored a range of catalysts, demonstrating their importance.

Commonly used catalysts include:

Heterogeneous Solid Acids: Zeolites, such as H-ZSM-22, have been shown to be efficient, reusable, and environmentally benign catalysts for one-pot imidazole synthesis, often requiring reaction times of only 15-30 minutes. researchgate.netjournalirjpac.com

Lewis Acids: Catalysts like ZrCl₄ and ZnFe₂O₄ nanoparticles are effective, with the metal ion activating carbonyl groups towards nucleophilic attack. ias.ac.inrsc.org

Mild Acids: Inexpensive and mild catalysts like boric acid have been successfully used, particularly in aqueous media under ultrasound irradiation, promoting green chemistry principles. researchgate.net

Organocatalysts: Tartaric acid and sulfamic acid have also been used effectively in multicomponent reactions to produce imidazole derivatives. ias.ac.injchemrev.com

Table 2: Effect of Various Catalysts on Imidazole Synthesis

Catalyst Type Example(s) Key Advantages
Heterogeneous Solid Acid Zeolite H-ZSM-22, SBA-Pr-SO3H High yield, short reaction time, reusability, easy separation. researchgate.netkashanu.ac.ir
Lewis Acid ZnFe₂O₄, ZrCl₄ Good yields, activates carbonyls effectively. ias.ac.inrsc.org
Mild/Green Catalyst Boric Acid Inexpensive, efficient in aqueous media, environmentally friendly. researchgate.net
Organocatalyst Tartaric Acid Effective for multicomponent synthesis. jchemrev.com

This table summarizes findings from various studies on the synthesis of substituted imidazoles.

Precursor Chemistry for Analogous Imidazole-Terephthalic Acid Derivatives

The synthesis of analogous compounds relies on modifying the precursor molecules. By altering the terephthalic acid backbone or the components used to form the imidazole ring, a wide variety of derivatives can be accessed.

The terephthalic acid moiety can be derived from various sources, including the oxidation of petroleum-derived p-xylene (B151628) or from biomass-derived chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The functionalization of the terephthalic acid ring before the imidazole synthesis is a key strategy for creating derivatives.

Analogues can be created by:

Substituting the Terephthalic Acid Ring: Starting with substituted terephthalic acids (e.g., with hydroxyl, amino, or alkyl groups) will result in a functionalized backbone on the final product.

Modifying the Imidazole Ring Components: In the context of a Debus-Radziszewski-type synthesis, using different aldehydes or 1,2-dicarbonyl compounds will lead to substitutions on the C-2, C-4, and C-5 positions of the imidazole rings. nih.gov

Using Different Azole Precursors: Instead of imidazole, other azoles like 1,2,4-triazole (B32235) can be used to create structurally related compounds such as 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid. nih.gov

This modularity allows for the fine-tuning of the ligand's electronic properties, coordination geometry, and steric profile, which is crucial for designing materials with specific properties.

Purification and Characterization Techniques in Ligand Synthesis

Following the synthesis of this compound, also known as H₂dita, a crucial step involves the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. This ensures that the ligand is suitable for its intended applications, such as the formation of high-purity metal-organic frameworks (MOFs). The characterization of the purified ligand is then performed to confirm its chemical structure, identity, and purity.

Purification Methods

The purification of this compound typically involves washing the synthesized solid with appropriate solvents. A common procedure is to wash the crude product with ethanol (B145695) to remove soluble impurities. After washing, the purified solid is isolated by filtration and then dried, often under a vacuum, to remove any residual solvent. The insolubility of the ligand in many common organic solvents aids in its separation and purification from reaction media.

Characterization Techniques

A suite of analytical techniques is employed to rigorously characterize the purified this compound. These methods provide comprehensive information about the ligand's structure, composition, and purity.

Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands. Key vibrations include those from the carboxylate (COO⁻) groups and the C=N bonds within the imidazole rings. Shifts in these bands upon coordination to a metal center are often used to confirm the ligand's participation in MOF formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. However, the low solubility of this compound in common NMR solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) can present challenges. When obtainable, the ¹H NMR spectrum would show distinct signals for the protons on the terephthalate backbone and the imidazole rings, and the integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Diffraction and Thermal Analysis:

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is essential for verifying the crystalline phase and purity of the bulk synthesized material. For a more detailed structural elucidation, Single-Crystal X-ray Diffraction (SCXRD) is the definitive method. If a suitable single crystal can be grown, SCXRD can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, unequivocally confirming the molecular structure.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the ligand. This analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature. The resulting thermogram indicates the temperatures at which the compound decomposes, providing insight into its stability, which is a critical parameter for its use in applications like MOFs that may be subjected to high temperatures during synthesis or activation.

Elemental Analysis:

Elemental Analysis: This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₁₄H₁₀N₄O₄) to verify the elemental composition and purity of the synthesized ligand.

The data gathered from these characterization techniques collectively provide a comprehensive profile of the this compound ligand, confirming its successful synthesis and purity.

Table 1: Key Characterization Techniques for this compound

Technique Purpose Information Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups Presence of carboxylate (COO⁻) and imidazole (C=N) vibrational bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of molecular structure Chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.
Powder X-ray Diffraction (PXRD) Assessment of bulk purity and crystallinity Crystalline phase identification and verification of phase purity.
Single-Crystal X-ray Diffraction (SCXRD) Definitive structure determination Precise 3D atomic arrangement, bond lengths, and angles.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability Decomposition temperature and thermal behavior of the compound.
Elemental Analysis Confirmation of elemental composition Percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.

Ligand Design Principles and Coordination Modes of this compound

The structural characteristics of this compound, with its rigid terephthalic acid core and two appended imidazole rings, make it an excellent candidate for the construction of robust and porous frameworks. The presence of both nitrogen- and oxygen-donor atoms provides multiple coordination sites, leading to a variety of potential network topologies.

A key feature of this compound is its capacity for bidentate coordination through the nitrogen atoms of its two imidazole rings. This mode of binding allows the ligand to bridge two different metal centers, a fundamental interaction for extending the dimensionality of the resulting framework. The nitrogen atoms on the imidazole rings act as effective Lewis bases, readily coordinating to a variety of metal ions. This bidentate bridging capability is crucial in the formation of one-, two-, or three-dimensional networks, depending on the coordination preferences of the metal ion and the presence of other coordinating species.

The two carboxylate groups on the terephthalic acid backbone offer a plethora of coordination possibilities, contributing significantly to the structural diversity of MOFs derived from this ligand. The versatility of carboxylate coordination is well-documented in MOF chemistry, and these groups can adopt various modes of binding, including monodentate, bidentate chelating, and bidentate bridging fashions. For instance, in a related system utilizing 2,5-diaminoterephthalic acid with Zn(II), the carboxylate groups were observed to adopt both µ2-η2:η1 and µ1-η1:η1 coordination modes. mdpi.com This adaptability allows for the formation of different secondary building units (SBUs), which in turn dictate the final topology of the framework. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction temperature.

Structural Diversity in Coordination Compounds and MOFs Derived from this compound

The combination of this compound with various metal ions and, in some cases, auxiliary ligands, leads to a wide array of coordination architectures. The identity of the metal ion plays a pivotal role in determining the geometry of the coordination sphere and the resulting network topology.

The coordination number and preferred geometry of the metal ion are critical factors in directing the assembly of MOFs.

Cobalt (Co): Cobalt-based MOFs often exhibit interesting magnetic and catalytic properties. In frameworks constructed with ligands containing both imidazole and carboxylate functionalities, Co(II) ions can adopt various coordination geometries, including tetrahedral and octahedral. For example, in a Co-MOF with 5-(2-methylimidazol-1-yl) isophthalic acid, the introduction of different bis(imidazole) ligands led to the formation of diverse 3D structures, including interpenetrating networks and pillared-layer frameworks. nih.gov

Europium (Eu) and Terbium (Tb): Lanthanide ions like Eu(III) and Tb(III) are known for their characteristic luminescence properties, making them ideal for the construction of fluorescent MOFs. The larger ionic radii and higher coordination numbers of lanthanides compared to transition metals often result in different framework topologies and the formation of polynuclear SBUs. MOFs containing Eu(III) and Tb(III) with carboxylate and imidazole-containing ligands often exhibit strong luminescence due to efficient energy transfer from the ligand to the metal center (antenna effect).

Lanthanum (La) and Neodymium (Nd): Similar to other lanthanides, La(III) and Nd(III) can form coordination polymers with high coordination numbers. The synthesis of neodymium-based MOFs with a dicarboxylic acid linker has been shown to result in structures built from rod-shaped SBUs. dntb.gov.ua The specific architecture is influenced by the reaction conditions.

Zinc (Zn): Zinc(II) is a popular choice for MOF synthesis due to its d¹⁰ electronic configuration, which leads to colorless and often luminescent materials. A variety of structures can be achieved with Zn(II) and ligands containing imidazole and carboxylate groups. For example, the reaction of zinc nitrate (B79036) with terephthalic acid and a bis(1,2,4-triazol-1-yl)methane auxiliary ligand resulted in the formation of three distinct MOFs, including frameworks with trinuclear {Zn₃(bdc)₃} SBUs and a two-fold interpenetrated network. nih.gov

Lead (Pb): Lead(II) has a flexible coordination sphere due to the presence of a stereochemically active lone pair of electrons, which can lead to the formation of unique and complex structures. While specific examples with this compound are not readily available, the coordination chemistry of Pb(II) with carboxylate and nitrogen-containing ligands is extensive.

Nickel (Ni): Nickel(II) can form MOFs with interesting magnetic and catalytic properties. A Ni/Co-based bimetallic MOF synthesized with terephthalic acid and pyrazine (B50134) exhibited supercapacitive behavior. researchgate.net The structure of Ni-MOFs can be influenced by the choice of ligands and synthesis conditions.

Table 1: Influence of Metal Ion on MOF Architecture

Metal Ion Typical Coordination Number Common Geometries Potential Influence on Architecture
Co(II) 4, 6 Tetrahedral, Octahedral Formation of diverse 3D networks, including interpenetrating and pillared-layer structures.
Eu(III), Tb(III) 8, 9 Capped trigonal prismatic, Muffin High-dimensional frameworks with potential for luminescence.
La(III), Nd(III) 8, 9, 10 Various Can form rod-shaped SBUs and high-dimensional networks.
Zn(II) 4, 5, 6 Tetrahedral, Trigonal bipyramidal, Octahedral Versatile coordination leading to a variety of framework topologies, including interpenetrated networks.
Pb(II) Variable Irregular due to lone pair Potential for complex and unique framework structures.

This table provides generalized information on the coordination preferences of the listed metal ions, which can influence the final MOF architecture.

The introduction of auxiliary ligands or anions into the reaction mixture can significantly influence the final structure of the resulting MOF. These co-ligands can act as pillars, linkers, or templates, directing the assembly of the primary ligand and metal ions into specific architectures.

Oxalate (B1200264) and Sulfate (B86663): Anions like oxalate and sulfate can bridge metal centers, leading to the formation of different SBUs and, consequently, different network topologies. For instance, in a series of lanthanide coordination polymers, the presence of sulfate anions, generated in situ, led to the formation of 2D and 3D frameworks with dinuclear lanthanide SBUs bridged by both the primary organic ligand and the sulfate groups. rsc.org

The pH of the reaction medium is a critical parameter that can influence the deprotonation state of the organic ligand and the hydrolysis of the metal ions, thereby affecting the formation of SBUs and the final crystal structure of the MOF. While specific studies on the pH-dependent synthesis of MOFs using this compound are not detailed in the available literature, the general principles of MOF synthesis suggest that varying the pH can lead to the formation of different crystalline phases or even amorphous products. The evolution of SBUs, which are the molecular building blocks of MOFs, is intimately linked to the reaction conditions. Changes in pH can alter the coordination environment of the metal ions, leading to the formation of different SBUs and, consequently, different MOF architectures. nih.govjchemrev.com

Generation of Polymorphic Structures in Coordination Polymers

Polymorphism in coordination polymers, where identical chemical components assemble into different crystalline structures, can be significantly influenced by synthesis conditions such as temperature. A notable example involves the use of this compound (H2DTA) in the synthesis of nickel-based MOFs. By controlling the reaction temperature, two distinct polymorphic structures have been isolated from the same set of reagents. researchgate.netresearchgate.net

At a reaction temperature of 120 °C, the compound {[Ni0.5(DTA)0.5(H2O)]·H2O}n, hereafter referred to as Ni-MOF-1, is formed. researchgate.netresearchgate.net Increasing the temperature to 180 °C, however, leads to the formation of a different compound, [Ni(DTA)]n, referred to as Ni-MOF-2. researchgate.netresearchgate.net This temperature-induced polymorphism highlights how subtle changes in synthetic parameters can direct the assembly process towards different thermodynamic or kinetic products, resulting in frameworks with distinct structural features and properties. researchgate.netresearchgate.net

Table 1: Polymorphic Nickel MOFs Synthesized with this compound
Compound NameFormulaSynthesis TemperatureResulting Structure
Ni-MOF-1{[Ni0.5(DTA)0.5(H2O)]·H2O}n120 °C2D Layered Structure
Ni-MOF-2[Ni(DTA)]n180 °C2-fold Interpenetrating 3D Framework

Topological Features and Network Architectures

The structural versatility of the this compound ligand allows for the construction of coordination polymers with dimensionalities ranging from one-dimensional chains to complex three-dimensional frameworks.

One-Dimensional (1D) Coordination Chains and Rod-Packings

While complex 2D and 3D structures are common, the fundamental building blocks of these architectures often involve the formation of one-dimensional coordination chains. In these structures, metal ions are linked by the H2DTA ligand to form infinite chains. These chains can then be further organized through inter-chain interactions or additional linkers to build up higher-dimensional structures. The specific coordination geometry of the metal ion and the conformation of the flexible imidazole groups play a crucial role in determining the structure of these 1D motifs.

Three-Dimensional (3D) Frameworks and Their Underlying Topologies (e.g., dia, pcu)

The assembly of H2DTA with metal ions frequently leads to the formation of robust three-dimensional frameworks. A prime example is Ni-MOF-2, which is synthesized at 180 °C and possesses a 3D framework with a PtS topology. researchgate.netresearchgate.net The topology of a MOF describes the underlying connectivity of its constituent nodes (metal clusters or ions) and linkers. The PtS net is a binodal net, indicating a framework with two different kinds of nodes or connection points. Other common topologies observed in MOFs include the diamondoid (dia ) net and the primitive cubic (pcu ) net, which are often targeted for their high symmetry and porosity. The specific topology achieved is dependent on factors like the coordination number of the metal ion and the geometry of the ligand.

Interpenetration Phenomena in MOF Structures (e.g., 2-fold, 3-fold interpenetration)

Table 2: Structural and Topological Features of Ni-MOFs
FeatureNi-MOF-1 ({[Ni0.5(DTA)0.5(H2O)]·H2O}n)Ni-MOF-2 ([Ni(DTA)]n)
Dimensionality2D Layered3D Framework
Topology- (Layered Structure)PtS
InterpenetrationNone2-fold

Secondary Building Units (SBUs) in this compound-Based MOFs

The concept of Secondary Building Units (SBUs) is central to understanding and designing MOF structures. SBUs are the molecular building blocks, typically metal-containing clusters with specific geometries, that are linked together by the organic ligands. The nature of the SBU is determined by the coordination preferences of the metal ion and the binding modes of the ligand.

Coordination Chemistry and Metal Organic Framework Mof Construction with 2,5 Di 1h Imidazol 1 Yl Terephthalic Acid

Formation of Binuclear Metal Clusters

Despite a comprehensive search of available scientific literature, detailed research findings, including specific crystallographic data, on the formation of binuclear metal clusters utilizing exclusively the ligand 2,5-Di(1H-imidazol-1-yl)terephthalic acid could not be located. While the molecular structure of this ligand, featuring two imidazole (B134444) moieties and two carboxylic acid groups, suggests its potential to bridge metal centers and form such clusters, specific examples with confirmed crystal structures detailing bond lengths, bond angles, and metal-metal distances for binuclear units appear to be absent in the reviewed literature.

The formation of binuclear metal clusters, such as the well-known paddle-wheel structure, is a common feature in the construction of Metal-Organic Frameworks (MOFs). In these structures, two metal centers are typically bridged by four carboxylate groups from surrounding ligands. Generally, most copper(II) carboxylates exhibit a dinuclear paddle-wheel cage structure, which consists of two copper centers bridged by four carboxylate molecules, with each copper(II) also attached to a neutral ligand. The distance between the two bridged copper(II) ions is typically around 2.6317(4) Å.

For a binuclear paddle-wheel cluster to form with this compound, the carboxylate groups would be expected to coordinate to two adjacent metal ions in a syn-syn bridging fashion. The imidazole groups could then act as either terminal ligands or as bridging linkers to other metal centers, extending the structure into a larger framework. However, without experimental crystallographic data for a compound containing this specific ligand in a binuclear arrangement, any description of the precise coordination environment, bond parameters, and resulting geometry remains speculative.

Further research and crystallographic studies are required to elucidate whether this compound can indeed facilitate the formation of binuclear metal clusters and to determine the precise structural characteristics of any such resulting coordination complexes.

Supramolecular Chemistry and Non Covalent Interactions of 2,5 Di 1h Imidazol 1 Yl Terephthalic Acid and Its Derivatives

Classical Hydrogen Bonding Networks (O-H···N, O-H···O, C-H···O)

The molecular structure of 2,5-Di(1H-imidazol-1-yl)terephthalic acid, with its carboxylic acid and imidazole (B134444) functionalities, allows for a variety of classical hydrogen bonds. The carboxylic acid groups can act as hydrogen bond donors through their hydroxyl (-OH) groups and as acceptors via their carbonyl (C=O) and hydroxyl oxygens. The imidazole rings provide a basic nitrogen atom that is a potent hydrogen bond acceptor.

In the solid state, it is anticipated that strong O-H···N hydrogen bonds would form between the carboxylic acid proton and the nitrogen atom of the imidazole ring of a neighboring molecule. This is a common and robust interaction in cocrystals of carboxylic acids and N-heterocycles. Additionally, O-H···O hydrogen bonds are expected, leading to the formation of carboxylic acid dimers, a prevalent motif in the solid-state structures of carboxylic acids.

Weaker C-H···O hydrogen bonds, involving the C-H bonds of the benzene (B151609) and imidazole rings as donors and the carboxylic oxygen atoms as acceptors, are also likely to play a significant role in stabilizing the crystal packing. In analogous structures, such as the cocrystal of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene with terephthalic acid, a three-dimensional network is formed, stabilized by a combination of O-H···O, O-H···N, N-H···O, and C-H···O hydrogen bonds. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Hydrogen Bond
Carboxylic Acid (O-H)Imidazole (N)O-H···N
Carboxylic Acid (O-H)Carboxylic Acid (C=O)O-H···O
Aromatic C-HCarboxylic Acid (C=O)C-H···O

Aromatic Stacking Interactions (π···π, X···π)

The planar aromatic rings of the terephthalic acid core and the imidazole substituents are capable of engaging in π-stacking interactions. These interactions are crucial in the formation of layered and columnar structures.

X···π interactions , where X can be an electronegative atom like oxygen from a carboxylic acid group, may also contribute to the structural organization. The oxygen atom can interact with the electron cloud of the aromatic rings, further directing the self-assembly process.

Cocrystal Formation and Self-Assembly Motifs

The ability of this compound to form robust hydrogen bonds and engage in stacking interactions makes it an excellent candidate for cocrystal engineering. By combining it with other molecules (coformers), it is possible to design novel solid-state structures with tailored properties.

The directional nature of hydrogen bonding in this molecule could lead to the formation of cyclic motifs, or annuli. These rings could then serve as building blocks for the construction of porous two-dimensional (2D) layered structures. The voids within these layers could potentially host guest molecules, making such materials interesting for applications in separation and storage. The formation of such porous networks would be highly dependent on the crystallization conditions and the presence of suitable templating agents or guest molecules.

One-dimensional (1D) chain structures are another common self-assembly motif for molecules with directional interaction sites. For this compound, catemeric hydrogen-bonding motifs could lead to the formation of single chains. These chains can further assemble into more complex arrangements like double-chains or single-double-chain structures through inter-chain hydrogen bonding and π-stacking interactions. In similar systems, 1D chains are observed to run along specific crystallographic axes, indicating a high degree of order and directionality in the self-assembly process. nih.gov

Advanced Applications of 2,5 Di 1h Imidazol 1 Yl Terephthalic Acid Derived Materials

Chemo-Sensing Platforms

MOFs constructed from 2,5-Di(1H-imidazol-1-yl)terephthalic acid are particularly well-suited for chemo-sensing applications due to their inherent luminescent properties. The imidazole (B134444) and terephthalate (B1205515) moieties provide a platform for strong fluorescence, which can be modulated by the presence of specific analytes. This interaction forms the basis of "turn-off" sensing, where the luminescence intensity is quenched upon binding of a target molecule.

The sensing capability of MOFs derived from this compound is rooted in their luminescence. When these materials are exposed to specific metal ions, a phenomenon known as luminescence quenching occurs. This process serves as the primary mechanism for detection. Research has shown that MOFs synthesized with this ligand, such as those incorporating Zinc (Zn-MOF) and Cadmium (Cd-MOF), exhibit strong fluorescent properties in their native state. nih.gov When suspensions of these MOFs are introduced to certain metal ions, the intensity of their luminescence decreases significantly, signaling the presence of the analyte. nih.gov This quenching effect is often highly selective, allowing the MOFs to act as specialized probes for particular ions. nih.gov

Detailed investigations into the chemo-sensing abilities of this compound-based MOFs have demonstrated their high selectivity and sensitivity for specific metal cations and oxoanions in aqueous environments.

Notably, Zn(II) and Cd(II) frameworks synthesized with this ligand have proven to be effective luminescence probes for the detection of Ferric (Fe³⁺) and dichromate (Cr₂O₇²⁻) ions. nih.gov When various metal ions were introduced to aqueous suspensions of these MOFs, significant luminescence quenching was observed almost exclusively in the presence of Fe³⁺ and Cr₂O₇²⁻. nih.gov This indicates a strong selective interaction between the MOF and these specific ions. The quenching efficiency is so pronounced that these materials can be considered promising candidates for practical environmental monitoring of these particular contaminants. nih.gov

The table below summarizes the sensing performance of two MOFs based on the this compound ligand for the detection of Fe³⁺ and Cr₂O₇²⁻ ions.

MOFTarget AnalyteQuenching EfficiencyRemarks
Zn-MOF Fe³⁺HighExhibits strong and selective luminescence quenching. nih.gov
Cr₂O₇²⁻HighDemonstrates significant and selective quenching. nih.gov
Cd-MOF Fe³⁺HighShows effective and selective "turn-off" sensing. nih.gov
Cr₂O₇²⁻HighActs as a selective probe for the dichromate ion. nih.gov

This table is based on findings from luminescence measurements indicating selective quenching by the specified ions. nih.gov

While MOFs containing imidazole and terephthalate derivatives have generally been explored for sensing organic molecules, a review of the scientific literature did not yield specific studies focusing on MOFs derived exclusively from this compound for the detection of nitroaromatics or volatile organic compounds. The structural features of these MOFs, such as their porosity and aromatic components, suggest potential for such applications, but dedicated research in this area has not been reported.

Catalytic Systems

The inherent properties of MOFs, such as high surface area, tunable porosity, and the presence of coordinatively unsaturated metal sites, make them excellent candidates for heterogeneous catalysis. The imidazole groups within the this compound ligand can act as basic sites, while the metal nodes can function as Lewis acid sites, creating a bifunctional catalytic environment.

Although the structural characteristics of MOFs from this compound are promising for catalysis, specific research detailing their application as heterogeneous catalysts is not currently available in the scientific literature. The ordered arrangement of potential active sites within these frameworks provides a strong theoretical basis for their use in catalyzing organic transformations, but experimental validation and specific examples are yet to be reported.

The rational design of catalysts involves tailoring active sites and the surrounding pore environment to enhance reaction efficiency, selectivity, and stability. In the context of MOFs, this can be achieved by several means:

Choice of Metal Node: Different metal ions (e.g., Zn²⁺, Co²⁺, Cu²⁺) offer distinct Lewis acidities and coordination geometries, influencing substrate activation.

Ligand Functionalization: The imidazole moieties of the this compound ligand can be modified post-synthetically to introduce or enhance specific catalytic functions.

Pore Engineering: The synthesis conditions can be adjusted to control the pore size and topology of the resulting MOF, thereby influencing substrate accessibility and enabling shape-selective catalysis.

While these are established principles in the design of catalytic MOFs, their specific application to frameworks derived solely from this compound has not been documented in the reviewed literature. Future research may explore the engineering of these specific MOFs to create tailored active sites for targeted chemical reactions.

Theoretical and Computational Investigations of 2,5 Di 1h Imidazol 1 Yl Terephthalic Acid Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and molecular properties of 2,5-Di(1H-imidazol-1-yl)terephthalic acid. These theoretical calculations provide a foundational understanding of the molecule's behavior and its potential interactions when incorporated into larger systems, such as Metal-Organic Frameworks (MOFs).

Furthermore, DFT calculations are employed to optimize the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the stability and reactivity of the molecule. Theoretical analyses of similar heterocyclic aromatic molecules have been successfully performed using DFT methods, such as B3LYP with a 6-311++ basis set, to determine optimized geometry and other key electronic parameters. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the optical properties of molecules, including their absorption spectra. By simulating the electronic transitions between molecular orbitals, TD-DFT can forecast how a molecule will interact with light.

For systems containing imidazole (B134444) derivatives, TD-DFT calculations have been used to simulate UV-Vis absorption spectra. mdpi.com These simulations help in understanding the electronic transitions that give rise to the observed optical properties. For example, in a study on a tetra(imidazole) palladium phthalocyanine (B1677752) complex, TD-DFT was used to simulate the UV-Vis absorption spectrum in a solvent, and a good correlation was found with experimental data. mdpi.com The theoretical optical transitions calculated by TD-DFT are often in accordance with experimental observations. mdpi.com

The study of optical properties is crucial for applications in optoelectronics. Theoretical investigations using TD-DFT on various organic dyes have helped in designing more efficient materials for applications like dye-sensitized solar cells. indexcopernicus.com These studies compute excitation energies and absorption wavelengths, providing valuable insights into the material's potential performance.

Elucidation of Electronic Structures, Frontier Orbitals, and Charge Transfer Processes (HOMO-LUMO Gaps)

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.commdpi.com

A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. irjweb.com DFT calculations are commonly used to determine the energies of these frontier orbitals. For a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting significant stability and the occurrence of intramolecular charge transfer. irjweb.com The energy gap explains the charge transfer interactions within the molecule. irjweb.com

The distribution of HOMO and LUMO across the molecule reveals regions that are prone to donate or accept electrons, respectively. This information is vital for understanding and predicting charge transfer processes, which are fundamental to the functionality of many electronic and optoelectronic devices. epfl.ch In MOFs, for example, the organic linkers can act as antennae that absorb light and inject photogenerated electrons into the metal nodes, a process governed by the relative energies of the frontier orbitals.

Table 1: Calculated Electronic Properties of an Imidazole Derivative

ParameterValue
HOMO Energy-6.2967 eV
LUMO Energy-1.8096 eV
HOMO-LUMO Gap (ΔE)4.4871 eV
Chemical Hardness (η)2.2449 eV

Computational Simulations of Gas Adsorption and Separation Efficiencies

Computational simulations, particularly molecular dynamics and Grand Canonical Monte Carlo (GCMC) methods, are pivotal in predicting the performance of materials for gas adsorption and separation. When this compound is used as a linker in MOFs, the resulting porous structure can be evaluated for its ability to selectively adsorb certain gases.

Molecular simulations allow researchers to screen a vast number of potential MOF structures to identify promising candidates for specific applications, such as CO2 capture from flue gas. epfl.ch These simulations can predict adsorption isotherms, which describe the amount of gas adsorbed at different pressures, and selectivities for different gas mixtures.

For instance, computational studies on various porous materials, including MOFs and zeolitic imidazolate frameworks (ZIFs), have been conducted to evaluate their efficacy in removing pollutants like SO2 and NOx from flue gases. epfl.ch These simulations provide molecular-level insights into how the structural and chemical properties of the framework, including the nature of the organic linker, influence gas adsorption and separation performance. The use of molecular simulations can significantly accelerate the discovery and design of new materials for important environmental and industrial applications. mdpi.com

Future Perspectives and Research Directions for 2,5 Di 1h Imidazol 1 Yl Terephthalic Acid

Development of Novel Synthetic Routes and Post-Synthetic Functionalization Strategies

Future research will likely focus on both the synthesis of the ligand itself and the subsequent modification of MOFs constructed from it.

Novel Synthetic Routes: While the ligand can be prepared through established methods, such as the Debus-Radziszewski synthesis or nucleophilic substitution reactions, future work could explore more efficient, scalable, and environmentally benign synthetic pathways. researchgate.net Developing synthetic protocols that allow for the introduction of additional functional groups onto the terephthalate (B1205515) or imidazole (B134444) rings prior to MOF assembly would be a significant advancement, enabling the pre-design of specific properties into the resulting framework.

Post-Synthetic Functionalization (PSM): The imidazole moieties are ideal candidates for PSM, a powerful strategy for introducing new functionalities into a pre-existing MOF structure. ox.ac.ukacs.org A particularly promising avenue is the quaternization of the imidazole nitrogen atoms. By reacting the MOF with alkyl halides, the neutral imidazole groups can be converted into positively charged imidazolium (B1220033) ions. ox.ac.ukacs.org This transformation could be used to:

Create bifunctional catalysts that possess both Brønsted acid sites and halide anions, which are highly effective for reactions like the cycloaddition of CO2 with epoxides. acs.orgrsc.org

Develop robust ion-exchange materials for capturing anionic pollutants from water.

Tune the hydrophilicity and pore environment of the MOF to optimize selective gas adsorption.

Research into these PSM strategies could yield a family of functionalized materials from a single parent MOF, each tailored for a specific application. An example of such a PSM process on a related imidazole-containing MOF is detailed in Table 1.

Table 1: Example of Post-Synthetic Modification on an Imidazole-Containing MOF
Parent MOFReagentModificationResulting FunctionalityPotential Application
Im-UiO-66 (imidazole-functionalized Zr-MOF)Methyl Iodide (CH₃I)N-alkylation/QuaternizationImidazolium Iodide SaltHeterogeneous Catalysis (CO₂ Fixation)

Exploration of New Metal-Ligand Combinations for Enhanced Functionality

The combination of carboxylate and imidazole donor groups in 2,5-di(1H-imidazol-1-yl)terephthalic acid allows for coordination with a wide array of metal ions, leading to diverse structural topologies and properties.

Future research should move beyond common transition metals to explore combinations with:

Lanthanide Ions (Ln³⁺): The ligand's aromatic structure can act as an "antenna," absorbing energy and transferring it to coordinated lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺). This could produce highly luminescent MOFs with applications in chemical sensing, bio-imaging, and solid-state lighting.

Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺): These lightweight and biocompatible metals could yield MOFs suitable for biomedical applications such as drug delivery.

Catalytically Active Metals (e.g., Co²⁺, Ni²⁺, Cu²⁺): Incorporating these metals could create MOFs with intrinsic catalytic or electrocatalytic activity, for instance, for the oxygen reduction reaction, a key process in fuel cells. rsc.org

A further area of exploration is the development of mixed-ligand systems . By introducing a secondary organic linker alongside this compound during synthesis, it is possible to construct more complex frameworks with precisely tuned pore sizes, shapes, and chemical environments. rsc.orgresearchgate.net This strategy could be used to pillaring 2D layers into 3D frameworks or to introduce additional functional sites, leading to materials with enhanced sorption or catalytic properties.

Table 2: Potential Metal-Ligand Combinations and Their Targeted Functions
Metal IonAuxiliary Ligand TypeTargeted Property/FunctionPotential Application
Lanthanides (Eu³⁺, Tb³⁺)NoneLuminescenceSensing, Anti-counterfeiting
Zirconium (Zr⁴⁺)NoneHigh StabilityCatalysis in harsh conditions
Cobalt (Co²⁺)Bis(imidazole) pillarsElectrocatalysisFuel Cells (Oxygen Reduction)
Copper (Cu²⁺)NoneOpen Metal SitesGas Storage and Separation
Zinc (Zn²⁺)Long-chain dicarboxylatesPore Size TuningSelective Adsorption

Advanced In-Situ Characterization Techniques for Structural Elucidation During MOF Formation

Understanding the nucleation and growth mechanisms of MOFs is critical for achieving rational control over crystal size, morphology, and defect density. Future studies on MOFs derived from this compound should employ advanced in-situ and operando characterization techniques to monitor the self-assembly process in real time. researchgate.net

These techniques provide a window into the dynamic processes occurring in the reaction vessel, moving beyond the static picture provided by post-synthesis analysis. acs.org Key methods include:

Time-Resolved Synchrotron X-ray Diffraction (XRD): This technique can track the evolution of crystalline phases during synthesis, revealing the presence of transient intermediates and providing kinetic data on nucleation and crystal growth. ox.ac.ukacs.org

Operando Spectroscopy (Raman, IR, UV-Vis): By using probes inserted into the reaction vessel, these methods can monitor changes in the solution phase, tracking the consumption of the ligand and the formation of metal-ligand coordination intermediates that precede crystallization. researchgate.netacs.orgnih.gov

In-Situ NMR Spectroscopy: This powerful tool can provide detailed information on the liquid-phase species and the kinetics of the crystallization process, allowing for the determination of activation energies for nucleation and growth. rsc.orgpnas.org

In-Situ Liquid-Phase Transmission Electron Microscopy (LP-TEM): This technique allows for the direct visualization of nanoparticle formation, aggregation, and crystallization from the precursor solution, offering unprecedented insight into nonclassical nucleation pathways. azom.com

By combining these techniques, a comprehensive understanding of the MOF formation mechanism can be developed, enabling the rational design of synthesis protocols to target specific material properties.

Design and Synthesis of Multifunctional Materials Incorporating this compound

The unique combination of functional groups in the ligand makes it an ideal platform for creating multifunctional materials where two or more distinct properties are engineered into a single framework. Future design efforts could target materials that integrate:

Luminescence and Sensing: A MOF constructed with a luminescent metal ion (e.g., Eu³⁺) could be designed where the emission is quenched or shifted upon the adsorption of a specific analyte (e.g., metal ions, nitroaromatics, or volatile organic compounds), creating a highly selective chemical sensor.

Sorption and Catalysis: The imidazole groups are known to enhance CO₂ affinity, suggesting potential for materials that not only capture CO₂ but also catalytically convert it into valuable chemicals. This could be achieved by incorporating catalytically active metal nodes or by using post-synthetic modification to introduce catalytic sites. acs.org

Porosity and Proton Conductivity: By engineering interconnected hydrophilic channels within the MOF structure, potentially through the inclusion of water molecules or other proton carriers, it may be possible to design novel proton-conducting materials for applications in fuel cell membranes.

The synthesis of such materials requires a holistic design approach, where the choice of metal, ligand, and synthesis conditions are all carefully controlled to achieve the desired synergy between different functions.

Integration of this compound-Based MOFs into Hybrid Systems and Devices

A major frontier in MOF research is the transition from powdered materials to processable, device-integrated systems. For MOFs based on this compound, future work should focus on their incorporation into hybrid materials and functional devices.

Key research directions include:

MOF-COF Hybrid Materials: Covalently linking MOFs with Covalent Organic Frameworks (COFs) can produce materials that combine the high stability of COFs with the versatile functionality of MOFs. Such hybrids could be designed as membranes with exceptional performance for gas separations like H₂/CO₂.

Electrochemical Devices: MOF-based materials could serve as the active electrode components in supercapacitors or battery-capacitor (BatCap) hybrid devices. The inherent porosity and redox-active metal centers could lead to high energy and power densities.

Thin-Film Devices: Growing oriented MOF thin films on functional substrates (e.g., electrodes, piezoelectric sensors) is a crucial step toward creating sophisticated sensor arrays and electronic devices.

Successfully integrating these MOFs into larger systems will require significant advances in controlling crystal size, morphology, and surface chemistry to ensure compatibility and optimal performance within the hybrid architecture.

Q & A

Q. What are the primary synthetic methods for 2,5-Di(1H-imidazol-1-yl)terephthalic acid, and how are reaction conditions optimized?

The compound is typically synthesized via hydrothermal reactions. For example, cobalt coordination polymers incorporating this ligand were prepared by reacting this compound (H₂DTA) with Co(II) salts and imidazole derivatives (e.g., 1,4-DIB or 1,3-BMIB) under hydrothermal conditions (120–140°C, 72 hours) . Key parameters include pH control (5–6), solvent selection (water or ethanol-water mixtures), and stoichiometric ratios of metal ions to ligands. Post-synthesis purification involves washing with ethanol and drying under vacuum to isolate crystalline products.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D coordination geometries. Powder X-ray diffraction (PXRD) verifies phase purity, while Fourier-transform infrared spectroscopy (FT-IR) confirms ligand coordination via shifts in carboxylate (COO⁻) and imidazole C=N stretching bands . Thermogravimetric analysis (TGA) assesses thermal stability, and luminescence spectroscopy (for lanthanide-based complexes) probes electronic transitions and sensing capabilities .

Q. What are the key applications of this compound in materials science?

Its primary applications include constructing metal-organic frameworks (MOFs) for photocatalysis and luminescent sensing. For instance, cobalt-based MOFs using this ligand exhibit photocatalytic activity in dye degradation under UV light, while europium/terbium MOFs function as bifunctional sensors for Fe³⁺ ions and nitrobenzene via luminescence quenching . The imidazole groups enhance metal-ligand coordination, enabling tunable porosity and reactivity.

Q. How does this ligand contribute to the stability of coordination polymers?

The rigid terephthalic acid backbone and π-π stacking interactions between imidazole rings enhance structural stability. In cobalt polymers, coordinated water molecules and hydrogen bonding further stabilize the 3D framework, enabling retention of crystallinity up to 300°C .

Q. What co-ligands are commonly paired with this compound in MOF synthesis?

Imidazole derivatives like 1,4-di(1H-imidazol-1-yl)benzene (1,4-DIB) or 1,3-bis(4-methylimidazol-1-yl)benzene (1,3-BMIB) are frequently used to modulate topology. These co-ligands introduce flexibility or hydrophobicity, affecting pore size and guest-molecule adsorption .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of MOFs using this ligand be resolved?

Discrepancies in photocatalytic performance (e.g., dye degradation rates) may arise from variations in defect density, particle size, or activation protocols. Systematic studies comparing pre- and post-synthetic treatments (e.g., solvent exchange, thermal activation) are recommended. Control experiments with scavengers (e.g., EDTA for holes, IPA for •OH radicals) can clarify reaction mechanisms .

Q. What design strategies optimize pore structure in MOFs for targeted applications?

Mixed-ligand approaches using flexible co-ligands (e.g., 1,3-BMIB) can expand pore dimensions for gas storage or large-molecule encapsulation. Computational modeling (DFT, MD) predicts ligand-metal coordination modes, while in situ PXRD monitors framework evolution during synthesis .

Q. What challenges arise in developing bifunctional luminescent sensors with this ligand?

Competitive quenching by multiple analytes (e.g., Fe³⁺ vs. nitrobenzene) requires selective binding site engineering. Europium-based MOFs address this by leveraging energy transfer differences: Fe³⁺ disrupts ligand-to-metal charge transfer (LMCT), while nitrobenzene quenches via electron transfer. Time-resolved luminescence can distinguish overlapping signals .

Q. How does solvent polarity affect the stability of coordination polymers during synthesis?

High-polarity solvents (e.g., water) favor strong metal-carboxylate bonds but may limit ligand solubility. Ethanol-water mixtures balance solubility and reaction kinetics, as seen in terbium-based MOFs, where solvent ratios influence crystallinity and defect formation .

Q. How does this ligand compare to other terephthalic acid derivatives (e.g., FDCA) in MOF performance?

Unlike 2,5-furandicarboxylic acid (FDCA), which is bio-based but lacks nitrogen donors, the imidazole groups in this ligand enable stronger metal coordination and π-conjugation, enhancing luminescence and catalytic activity. However, FDCA offers sustainability advantages, necessitating trade-offs in application-specific designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.